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The landscape of cancer therapy is being reshaped by a new generation of Cyclin-Dependent

Kinase 4 (CDK4) inhibitors. Moving beyond the first-generation dual CDK4/6 inhibitors like

palbociclib, ribociclib, and abemaciclib, these novel agents promise enhanced selectivity,

improved safety profiles, and efficacy in resistant tumors. This guide provides a detailed

comparison of these next-generation inhibitors, supported by available preclinical and clinical

data, for researchers, scientists, and drug development professionals.

Shifting Paradigms: The Rationale for CDK4-
Selective Inhibition
The first wave of CDK4/6 inhibitors has demonstrated significant clinical benefit, particularly in

hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-)

breast cancer. However, their dual-targeting mechanism contributes to dose-limiting toxicities,

most notably neutropenia, which is primarily driven by CDK6 inhibition's impact on

hematopoiesis. The next generation of inhibitors aims to mitigate these side effects by

selectively targeting CDK4, the primary driver of proliferation in many solid tumors, including

breast cancer. This enhanced selectivity is hypothesized to allow for higher drug exposure in

tumors, leading to more profound and durable anti-tumor responses.

At the Forefront: A New Class of CDK4 Inhibitors
Several next-generation CDK4 inhibitors are currently in various stages of preclinical and

clinical development. This guide focuses on a selection of these promising agents for which
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data is publicly available.

Key Next-Generation CDK4 Inhibitors:

Atirmociclib (PF-07220060): A highly selective CDK4 inhibitor being developed by Pfizer,

atirmociclib is one of the most clinically advanced next-generation agents. It is designed to

have minimal impact on CDK6, thereby reducing hematologic toxicities.

Dalpiciclib (SHR6390): A novel CDK4/6 inhibitor with comparable potency against both

kinases, it has shown promising anti-tumor activity in a range of preclinical models.

Lerociclib (G1T38): A potent and selective oral CDK4/6 inhibitor that has demonstrated anti-

tumor activity and a differentiated safety profile in clinical trials.

Trilaciclib (G1T28): A first-in-class CDK4/6 inhibitor administered intravenously, it is designed

to transiently arrest hematopoietic stem and progenitor cells in the G1 phase to protect them

from chemotherapy-induced damage.

Quantitative Data Summary
The following tables summarize the available preclinical data for these next-generation CDK4

inhibitors, providing a comparative overview of their potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
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Inhibitor CDK4 (nM) CDK6 (nM) CDK9 (nM) Other Kinases

Atirmociclib (PF-

07220060)

Data not

available

Data not

available

Data not

available

Highly selective

for CDK4 over

CDK6

Dalpiciclib

(SHR6390)
12.4[1] 9.9[1]

Data not

available

Data not

available

Lerociclib

(G1T38)
1[2] 2[2] 28[2]

Data not

available

Trilaciclib

(G1T28)
1[3][4] 4[3][4] >1000

Highly selective

against other

CDKs[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in assay

conditions between different studies.

Table 2: In Vivo Efficacy in Xenograft Models
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Inhibitor Cancer Model Dosing
Tumor Growth
Inhibition (TGI)
/ Outcome

Reference

Atirmociclib (PF-

07220060)

HR+/HER2-

Breast Cancer

Data not

available

Effectively

suppresses

tumor growth in

palbociclib-

resistant models

[2]

Dalpiciclib

(SHR6390)

COLO 205

(colorectal)

37.5, 75, 150

mg/kg, once

daily

88%, 115%,

129% TGI,

respectively

[1]

U-87 MG

(glioblastoma)

37.5, 75, 150

mg/kg, once

daily

53%, 86%, 133%

TGI, respectively
[1]

Lerociclib

(G1T38)

MCF7 (ER+

breast cancer)
50 mg/kg, daily

Significantly

more efficacious

than palbociclib

at the same dose

[6]

ZR-75-1 (ER+

breast cancer)
50 mg/kg, daily 77% TGI [6]

Trilaciclib

(G1T28)
Mouse models

50-150 mg/kg,

single dose

Protects bone

marrow from

chemotherapy-

induced

apoptosis

[3]

Note: TGI values greater than 100% indicate tumor regression.

Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and evaluation process for

these inhibitors, the following diagrams illustrate the core signaling pathway and a typical

experimental workflow.
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Caption: The CDK4/Cyclin D-Rb signaling pathway, a key regulator of the G1-S phase

transition in the cell cycle.

Experimental Workflow for CDK4 Inhibitor Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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